1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one

Catalog No.
S13661527
CAS No.
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one

Product Name

1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one

IUPAC Name

1-[2-(aminomethyl)cyclopentyl]prop-2-yn-1-one

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-2-9(11)8-5-3-4-7(8)6-10/h1,7-8H,3-6,10H2

InChI Key

SMUWPSYEHLTVHE-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1CCCC1CN

1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with an aminomethyl group and a prop-2-en-1-one moiety. Its molecular formula is C9_9H15_{15}NO, and it has a molecular weight of 153.22 g/mol. The compound features a double bond in the propene segment, contributing to its reactivity and potential biological activity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its structural properties that facilitate diverse

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into alcohols or amines, commonly employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to various derivatives through reactions with nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Research indicates that 1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one exhibits potential biological activities, particularly in antimicrobial and anti-inflammatory applications. The interaction of the aminomethyl group with biological targets may enhance its effectiveness as a pharmacological agent. Ongoing studies aim to elucidate its mechanisms of action, which may involve modulating enzyme activity or receptor interactions.

The synthesis of 1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one typically involves the reaction of cyclopentyl derivatives with aminomethylating agents. One common method is the reaction of cyclopentanone with formaldehyde and ammonia, followed by introducing a prop-2-en-1-one group through a condensation reaction. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

In industrial settings, production may utilize large-scale batch or continuous processes with optimized reaction conditions, including high-pressure reactors and advanced purification techniques such as distillation and crystallization.

1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one has several applications across different fields:

  • Chemistry: It serves as a building block in organic synthesis for preparing more complex molecules.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for synthesizing drugs targeting various diseases.
  • Industry: It is utilized in developing specialty chemicals and materials with specific properties.

Interaction studies focus on how 1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one interacts with biological molecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially influencing their activity. Understanding these interactions is crucial for developing therapeutic agents that leverage this compound's unique properties.

Several compounds share structural similarities with 1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one. Here are some notable examples:

Compound NameStructural FeaturesSimilarityUnique Aspects
1-[1-(Aminomethyl)cyclopentyl]prop-2-en-1-oneAminomethyl group on the first carbon of cyclopentaneModerateDifferent substitution pattern
1-Cyclopentyl-2-propyn-1-onePropynyl instead of propenylLowPresence of triple bond
(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-yn-1-ylpyrrolidin-1-yl]-1-cyclopentyl-2-oxoethanaminePyrrolidine ring additionModerateContains a pyrrolidine ring

The uniqueness of 1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one lies in its specific substitution pattern that imparts distinct chemical reactivity and biological properties compared to its analogs. Its dual functionality as both an amino compound and an enone allows for versatile applications in synthetic chemistry and pharmacology.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

151.099714038 g/mol

Monoisotopic Mass

151.099714038 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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